

Application Notes and Protocols for the Synthesis and Purification of DiaPep277

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Compound of Interest

Compound Name: DiaPep277

Cat. No.: B3062130

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Introduction

DiaPep277 is a 24-amino acid synthetic peptide derived from the human 60 kDa heat shock protein (HSP60), specifically corresponding to amino acid positions 437-460.[1][2] It has been investigated for its immunomodulatory properties, particularly in the context of type 1 diabetes. [1][2][3] **DiaPep277** is thought to exert its effects by interacting with Toll-like receptor 2 (TLR2) on regulatory T cells (Tregs), leading to a shift from a pro-inflammatory to an anti-inflammatory immune response.[4][5][6]

These application notes provide detailed protocols for the chemical synthesis of **DiaPep277** using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) for research purposes.

Amino Acid Sequence: Val-Leu-Gly-Gly-Gly-Cys-Ala-Leu-Leu-Arg-Cys-Ile-Pro-Ala-Leu-Asp-Ser-Leu-Thr-Pro-Ala-Asn-Glu-Asp[7][8]

Data Presentation: Synthesis and Purification of DiaPep277

The following table summarizes the expected quantitative data for the synthesis and purification of **DiaPep277** on a research scale (e.g., 0.1 mmol). Actual results may vary depending on the specific equipment, reagents, and techniques used.

Parameter	Synthesis (Crude Peptide)	Purification (RP-HPLC)
Theoretical Yield (mg)	Based on initial resin loading	-
Actual Yield (mg)	150 - 250	50 - 100
Overall Yield (%)	40 - 70%	15 - 30%
Purity (by analytical HPLC)	50 - 70%	>95%
Molecular Weight (Expected)	~2469.7 Da	~2469.7 Da
Molecular Weight (Observed by MS)	~2469.7 ± 1 Da	~2469.7 ± 0.5 Da

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of DiaPep277

This protocol is based on the widely used Fmoc/tBu strategy.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Resin Selection and Preparation:

- Resin: Rink Amide resin (100-200 mesh) is suitable for obtaining a C-terminally amidated peptide.[\[12\]](#)
- Procedure:
 - Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[\[13\]](#)
 - Drain the DMF.

2. Fmoc Deprotection:

- Reagent: 20% piperidine in DMF.
- Procedure:
 - Add the deprotection solution to the resin and agitate for 5-10 minutes.

- Drain the solution.
- Repeat the deprotection step once more.
- Wash the resin thoroughly with DMF (5-7 times).[\[13\]](#)

3. Amino Acid Coupling:

- Reagents:
 - Fmoc-protected amino acids (4 equivalents)
 - Coupling reagent: HCTU (3.95 equivalents)
 - Base: N,N-diisopropylethylamine (DIPEA) (8 equivalents)
 - Solvent: DMF
- Procedure:
 - Dissolve the Fmoc-amino acid and HCTU in DMF.
 - Add DIPEA to the solution to activate the amino acid.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 30-60 minutes at room temperature.[\[13\]](#)
 - Drain the coupling solution and wash the resin with DMF (3-5 times).
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. Chain Elongation:

- Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the **DiaPep277** sequence.

5. Cleavage and Deprotection:

- Cleavage Cocktail (Reagent K modified): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This cocktail is effective for peptides containing arginine and other sensitive residues.[\[14\]](#)
- Procedure:
 - Wash the final peptide-resin with dichloromethane (DCM) and dry it.
 - Add the cleavage cocktail to the resin (10 mL per gram of resin).[\[14\]](#)
 - Incubate with occasional stirring for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet under vacuum.

II. Purification of DiaPep277 by RP-HPLC

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Filter the solution through a 0.45 μm filter to remove any particulate matter.

2. Preparative RP-HPLC:

- Column: C18 semi-preparative column (e.g., 10 μm particle size, 100 Å pore size).[\[15\]](#)
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for a 24-mer peptide. The gradient may need to be optimized.

- Flow Rate: Dependent on the column dimensions (typically 5-20 mL/min for semi-preparative columns).
- Detection: UV absorbance at 214 nm and 280 nm.[15]
- Procedure:
 - Equilibrate the column with the initial mobile phase conditions.
 - Inject the filtered crude peptide solution.
 - Run the gradient and collect fractions corresponding to the major peak.

3. Lyophilization:

- Combine the pure fractions as determined by analytical HPLC.
- Freeze-dry the pooled fractions to obtain the purified **DiaPep277** as a white powder.

III. Analytical Characterization

1. Analytical RP-HPLC:

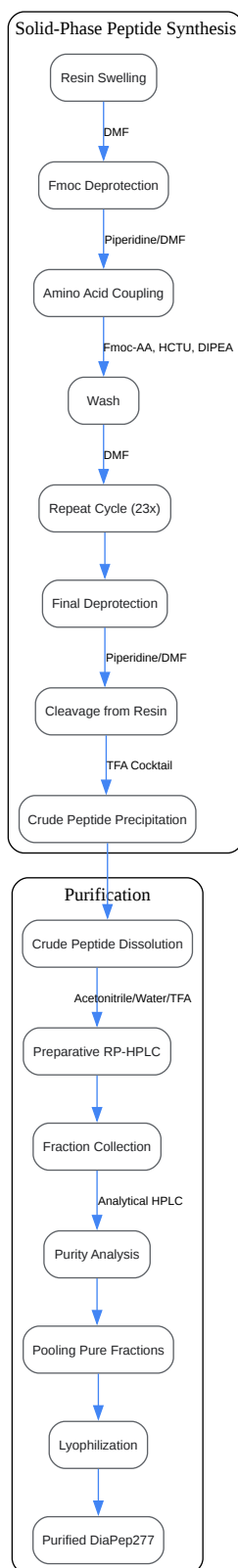
- Column: C18 analytical column (e.g., 5 µm particle size, 100 Å pore size).[16]
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: Typically 1 mL/min.
- Detection: UV absorbance at 214 nm.[16]
- Purpose: To assess the purity of the crude and purified peptide.

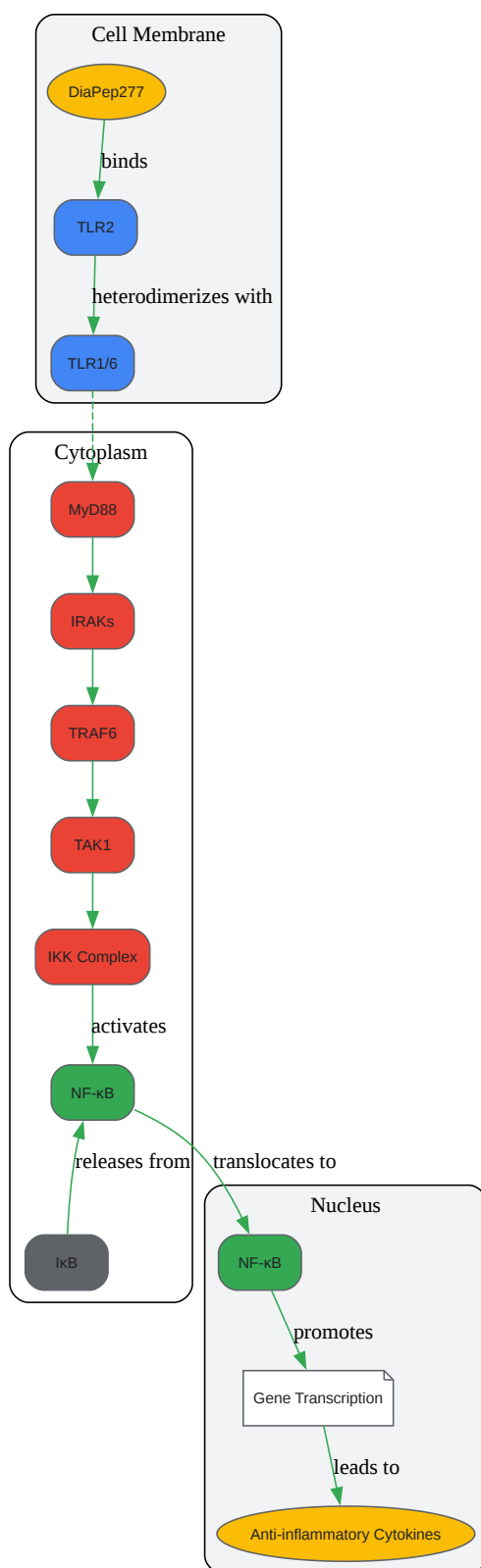
2. Mass Spectrometry:

- Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Purpose: To confirm the molecular weight of the synthesized peptide.[4]

Visualizations

Synthesis and Purification Workflow





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